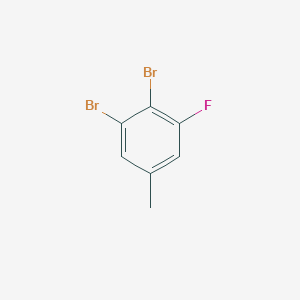

3,4-Dibromo-5-fluorotoluene

Description

Contextualization of Halogenated Toluene (B28343) Derivatives in Organic Synthesis

Halogenated toluene derivatives are a prominent subclass of halogenated aromatic compounds. The presence of a methyl group on the benzene (B151609) ring, in addition to halogen substituents, offers multiple sites for chemical modification. The aromatic ring can undergo electrophilic or nucleophilic substitution, while the methyl group is susceptible to free-radical halogenation. wikipedia.orgresearchgate.net This versatility makes halogenated toluenes valuable intermediates in the synthesis of more complex molecules.

The specific type and position of the halogen atoms on the toluene ring dictate the compound's reactivity. For instance, bromine atoms are excellent leaving groups in various cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, which are pivotal for forming new carbon-carbon bonds. wikipedia.org Fluorine, on the other hand, due to its high electronegativity and small size, can influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a prized element in the design of bioactive compounds. mdpi.com Consequently, polyhalogenated toluenes, which contain multiple halogen atoms, are of significant interest as they offer a rich platform for creating diverse and complex molecular structures. mdpi.com

Research Rationale for Investigating 3,4-Dibromo-5-fluorotoluene as a Strategic Intermediate

Among the many polyhalogenated toluenes, 3,4-Dibromo-5-fluorotoluene has emerged as a compound of particular interest to the research community. Its unique substitution pattern—two adjacent bromine atoms and a fluorine atom on the aromatic ring—makes it a strategically important synthetic intermediate. This arrangement of halogens provides a nuanced reactivity profile that can be exploited for the regioselective synthesis of complex target molecules.

The primary rationale for investigating 3,4-Dibromo-5-fluorotoluene lies in its potential as a versatile building block. The two bromine atoms, situated at positions 3 and 4, can be selectively addressed in sequential cross-coupling reactions. This allows for the controlled, stepwise introduction of different functional groups, a crucial capability in the total synthesis of natural products and the development of novel pharmaceutical agents. nih.govrsc.orgbenthamscience.com The fluorine atom at position 5 further modulates the electronic environment of the aromatic ring, influencing the reactivity of the bromine atoms and potentially imparting desirable properties to the final product.

The specific isomer, 3,4-Dibromo-5-fluorotoluene, is a valuable precursor for creating intricately substituted aromatic compounds that would be challenging to synthesize through other routes. Its utility is a prime example of how the strategic placement of different halogens on a simple aromatic scaffold can lead to a highly valuable and versatile tool for advanced organic synthesis.

Below is a table summarizing the key properties of 3,4-Dibromo-5-fluorotoluene and related isomers, underscoring the diversity within this class of compounds.

| Property | 3,4-Dibromo-5-fluorotoluene | 2,5-Dibromo-4-fluorotoluene | 2,6-Dibromo-4-fluorotoluene |

| CAS Number | 93765-84-5 | 134332-29-9 | 906649-94-3 |

| Molecular Formula | C₇H₅Br₂F | C₇H₅Br₂F | C₇H₅Br₂F |

| Molecular Weight | 267.92 g/mol | 267.92 g/mol | 267.92 g/mol |

| Primary Use | Synthetic Intermediate | Synthetic Intermediate | Synthetic Intermediate |

This table is generated based on available data for comparison and is not exhaustive. apolloscientific.co.uk

Structure

3D Structure

Properties

IUPAC Name |

1,2-dibromo-3-fluoro-5-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2F/c1-4-2-5(8)7(9)6(10)3-4/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUVLQZBGMBFRSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2F | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic Characterization and Structural Elucidation of 3,4 Dibromo 5 Fluorotoluene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

No NMR data was found for 3,4-Dibromo-5-fluorotoluene. Consequently, analysis of proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR spectra, including advanced techniques like INEPT, could not be conducted.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

No IR or Raman spectra were located for this compound, preventing the analysis of its molecular vibrational modes and functional groups.

Mass Spectrometry (MS) for Molecular Structure and Fragmentation Pattern Analysis

A mass spectrum for 3,4-Dibromo-5-fluorotoluene was not available, making it impossible to analyze its molecular weight confirmation and fragmentation patterns.

Until researchers publish the spectroscopic data for 3,4-Dibromo-5-fluorotoluene, a detailed and accurate structural characterization as outlined cannot be completed.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The ultraviolet-visible (UV-Vis) spectrum of 3,4-Dibromo-5-fluorotoluene is primarily determined by the electronic transitions within the aromatic benzene (B151609) ring. The substitution pattern of two bromine atoms, a fluorine atom, and a methyl group on the benzene ring influences the energy of these transitions and, consequently, the wavelengths at which absorption maxima (λmax) occur.

The UV-Vis spectrum of benzene, the parent chromophore, exhibits a strong absorption band around 204 nm (the E2-band) and a weaker, vibrationally-structured band between 230 and 270 nm (the B-band) shimadzu.com. These absorptions arise from π → π* transitions of the electrons in the delocalized π-system of the benzene ring. aip.orgresearchgate.net Substitution on the benzene ring can cause a shift in these absorption bands to longer wavelengths, an effect known as a bathochromic or red shift.

In the case of 3,4-Dibromo-5-fluorotoluene, the presence of halogen and alkyl substituents is expected to induce such bathochromic shifts. Halogens, such as bromine and fluorine, can act as auxochromes, which are groups that modify the light-absorbing properties of a chromophore. While halogens are deactivating groups in electrophilic aromatic substitution due to their inductive effect, they possess lone pairs of electrons that can participate in resonance with the benzene ring, influencing the electronic transitions. libretexts.orgma.edu

To predict the UV-Vis absorption of 3,4-Dibromo-5-fluorotoluene, it is instructive to consider the spectra of simpler, related molecules. For instance, toluene (B28343) exhibits an absorption maximum around 262 nm. aatbio.com The methyl group causes a slight red shift compared to benzene. For halogenated toluenes, further shifts are observed. Data for 3-bromotoluene shows absorption maxima at 267 nm and 276 nm when measured in hexane. nih.gov Similarly, p-fluorotoluene is also known to absorb in the UV region. nih.gov

The cumulative effect of two bromo substituents and a fluoro substituent on the toluene scaffold in 3,4-Dibromo-5-fluorotoluene is anticipated to result in a further bathochromic shift compared to monosubstituted toluenes. The precise position of the absorption maxima will depend on the interplay of the electronic effects of all substituents.

Based on the data from related compounds, the expected UV-Vis absorption maxima for 3,4-Dibromo-5-fluorotoluene are likely to be in the range of 270-290 nm. A summary of the UV-Vis absorption data for related toluene derivatives is presented in the table below.

| Compound | Solvent | Absorption Maxima (λmax) | Molar Absorptivity (ε) |

|---|---|---|---|

| Toluene | Hexane | ~269 nm (maximum), ~267 nm (minimum) starna.com | Not specified |

| 3-Bromotoluene | Hexane | 267 nm, 276 nm nih.gov | log ε = 2.59, log ε = 2.53 nih.gov |

| p-Fluorotoluene | Not specified | UV-Vis spectrum available nih.gov | Not specified |

Computational and Theoretical Investigations of 3,4 Dibromo 5 Fluorotoluene

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. By approximating the complex many-electron system, DFT methods like B3LYP, combined with basis sets such as 6-311++G(d,p), enable the accurate calculation of various molecular properties. researchgate.netnih.gov

Geometry optimization is a computational process to find the lowest-energy arrangement of atoms in a molecule, corresponding to its most stable structure. For 3,4-Dibromo-5-fluorotoluene, these calculations yield precise bond lengths, bond angles, and dihedral angles. The results reveal how the steric and electronic effects of the two bromine atoms, one fluorine atom, and the methyl group influence the geometry of the toluene (B28343) ring.

The electronic structure is primarily described by the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scholarsresearchlibrary.comnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. nih.gov A smaller gap generally implies higher reactivity.

Table 1: Representative Optimized Geometrical Parameters for 3,4-Dibromo-5-fluorotoluene (Illustrative Data) This table presents typical values expected from a DFT/B3LYP calculation. Actual values may vary based on the specific basis set and computational method.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C-Br | 1.89 |

| C-F | 1.35 | |

| C-C (aromatic) | 1.39 - 1.41 | |

| C-H (methyl) | 1.09 | |

| **Bond Angles (°) ** | C-C-Br | 119.5 |

| C-C-F | 119.0 | |

| C-C-C (aromatic) | 118 - 122 | |

| Electronic Properties | HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV | |

| HOMO-LUMO Gap | 5.6 eV |

DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. researchgate.netresearchgate.net By calculating the harmonic frequencies corresponding to the fundamental modes of vibration, a theoretical spectrum can be generated. These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and are therefore corrected using a scaling factor for better comparison with experimental data. researchgate.netresearchgate.net This analysis allows for the precise assignment of observed spectral bands to specific molecular motions, such as C-H, C-F, and C-Br stretching and bending vibrations.

Furthermore, computational methods can predict Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C), the chemical shifts can be estimated, providing a powerful tool for structure verification and interpretation of experimental NMR spectra.

Table 2: Predicted Vibrational Frequencies for Key Modes of 3,4-Dibromo-5-fluorotoluene (Illustrative Data) Frequencies are typically scaled to improve agreement with experimental results.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| C-H Stretch (Aromatic) | C-H | 3100 - 3050 |

| C-H Stretch (Methyl) | -CH₃ | 2980 - 2920 |

| C=C Stretch | Aromatic Ring | 1600 - 1450 |

| C-F Stretch | C-F | 1250 - 1150 |

| C-Br Stretch | C-Br | 680 - 550 |

Computational chemistry is invaluable for elucidating reaction mechanisms. For halogenation reactions involving 3,4-Dibromo-5-fluorotoluene, DFT can be used to model the entire reaction pathway. This involves identifying the structures of reactants, products, and, most importantly, the transition state—the high-energy intermediate that connects them.

By calculating the energy of the transition state, the activation energy for the reaction can be determined, which governs the reaction rate. This analysis can predict the regioselectivity of further electrophilic substitution on the aromatic ring. The existing substituents (activating methyl group and deactivating halogens) direct incoming electrophiles to specific positions. Transition state modeling can quantify these directing effects and identify the most favorable reaction pathway, providing a detailed understanding of why certain products are formed over others.

Reactions are typically carried out in a solvent, which can significantly influence molecular properties and reactivity. The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful method for simulating these solvent effects. researchgate.netresearchgate.net It combines quantum chemical calculations (specifically, the COSMO part) with statistical thermodynamics (the RS part) to predict the thermodynamic properties of solutions. researchgate.net

For 3,4-Dibromo-5-fluorotoluene, COSMO-RS can predict its solubility in various organic solvents and its activity coefficient at infinite dilution. researchgate.net This is achieved by generating a "sigma profile" for the molecule, which is a histogram of the charge density on its surface. This profile allows for the quantification of intermolecular interactions such as van der Waals forces, hydrogen bonding, and electrostatics between the solute and solvent molecules, providing a microscopic understanding of solvation. researchgate.netua.pt

Molecular Electrostatic Potential (MEP) and Fukui Function Analysis for Reactive Site Identification

To pinpoint the most reactive sites within a molecule, computational chemists employ tools like Molecular Electrostatic Potential (MEP) maps and Fukui function analysis.

The MEP map provides a visual representation of the charge distribution around a molecule. researchgate.net It plots the electrostatic potential on the surface of the molecule, using a color scale to indicate different potential values. Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to attack by electrophiles. researchgate.net Conversely, regions of positive potential (colored blue) are electron-poor and are the likely sites for nucleophilic attack. For 3,4-Dibromo-5-fluorotoluene, the MEP would show negative potential around the electronegative fluorine and bromine atoms and positive potential near the hydrogen atoms.

The Fukui function is a more quantitative reactivity descriptor derived from DFT. scholarsresearchlibrary.comfaccts.de It measures the change in electron density at a specific point in the molecule when the total number of electrons is changed. By analyzing the Fukui function, one can identify the atoms most likely to accept an electron (nucleophilic attack), donate an electron (electrophilic attack), or be attacked by a radical. faccts.deresearchgate.net This analysis provides a numerical basis for predicting the regioselectivity of various chemical reactions.

Table 3: Predicted Reactive Sites in 3,4-Dibromo-5-fluorotoluene (Qualitative)

| Analysis Method | Predicted Site for Electrophilic Attack | Predicted Site for Nucleophilic Attack |

| MEP | Electron-rich regions of the aromatic ring (away from electron-withdrawing halogens) | Electron-deficient carbon atoms attached to halogens |

| Fukui Function | Specific carbon atoms on the ring with the highest value for nucleophilic attack (f⁻) | Carbon atoms attached to bromine and fluorine with the highest value for electrophilic attack (f⁺) |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method used to study intramolecular charge transfer, electron delocalization, and hyperconjugative interactions. nih.govijnc.ir It translates the complex molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, which aligns with classical Lewis structures. wisc.edu

Quantitative Structure-Property Relationship (QSPR) Studies of Halogenated Toluene Derivatives

Quantitative Structure-Property Relationship (QSPR) models are mathematical relationships that correlate the structural features of molecules with their physicochemical properties. These models are instrumental in predicting the properties of new or untested compounds, thereby saving time and resources in experimental work. For halogenated toluene derivatives, QSPR studies can predict a wide range of properties, including boiling point, vapor pressure, solubility, and toxicity.

The development of a robust QSPR model for compounds like 3,4-Dibromo-5-fluorotoluene would typically involve the following steps:

Data Set Selection: A diverse set of halogenated toluene derivatives with experimentally determined properties would be compiled.

Molecular Descriptor Calculation: A variety of molecular descriptors would be calculated for each compound in the dataset. These descriptors quantify different aspects of the molecular structure and can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical descriptors: Derived from the 3D structure of the molecule (e.g., molecular surface area, volume).

Quantum-chemical descriptors: Calculated using quantum mechanics (e.g., HOMO-LUMO energies, partial atomic charges).

Model Development and Validation: Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are often employed to build the QSPR model. The predictive power of the model is then rigorously tested using internal and external validation techniques.

For halogenated aromatic hydrocarbons, studies have shown that descriptors related to molecular size, shape, and electronic distribution are often critical in predicting their properties. For instance, the octanol-water partition coefficient (logP), a key environmental parameter, has been successfully modeled for chlorinated alkylbenzenes using physicochemical structure descriptors. In such studies, parameters related to connectivity, steric effects, and electronic properties were found to be highly correlated with logP.

Table 1: Representative Molecular Descriptors Used in QSPR Studies of Halogenated Aromatic Compounds

| Descriptor Category | Example Descriptors | Predicted Property Relevance |

| Topological | Wiener Index, Zagreb Index | Boiling Point, Vapor Pressure |

| Geometrical | Molecular Surface Area, Molecular Volume | Solubility, Partition Coefficients |

| Quantum-Chemical | HOMO/LUMO Energies, Dipole Moment | Reactivity, Toxicity |

This table is illustrative and compiled from general findings in QSPR studies of halogenated aromatic compounds.

Molecular Dynamics Simulations and Conformational Analysis

The conformational analysis of 3,4-Dibromo-5-fluorotoluene would focus on the orientation of the methyl group relative to the halogen substituents on the benzene (B151609) ring. Due to the presence of bulky bromine atoms ortho to the methyl group, steric hindrance is expected to play a significant role in determining the preferred rotational conformers. Theoretical calculations, such as Density Functional Theory (DFT), are typically used to determine the potential energy surface of the methyl group rotation. These calculations would likely reveal the energy barriers between different staggered and eclipsed conformations.

Table 2: Hypothetical Torsional Energy Profile for Methyl Group Rotation in 3,4-Dibromo-5-fluorotoluene

| Dihedral Angle (H-C-C-C) | Relative Energy (kJ/mol) | Conformation |

| 0° | 8.5 | Eclipsed (with C-Br) |

| 60° | 0.0 | Staggered |

| 120° | 9.2 | Eclipsed (with C-H) |

| 180° | 0.1 | Staggered |

This is a hypothetical data table based on expected rotational barriers in substituted toluenes. Actual values would require specific quantum chemical calculations.

MD simulations would further explore how these conformational preferences are influenced by the surrounding medium, such as a solvent or a biological membrane. The simulations would track the trajectories of all atoms in the system, allowing for the calculation of various properties, including radial distribution functions to understand solvent organization around the solute and time correlation functions to study rotational and translational diffusion. The choice of an appropriate force field that accurately describes the interactions of the halogenated toluene is crucial for the reliability of MD simulation results. For polyhalogenated molecules, polarizable force fields may be necessary to capture the anisotropic charge distribution around the halogen atoms, known as the σ-hole.

Chemical Reactivity and Mechanistic Studies of 3,4 Dibromo 5 Fluorotoluene

Electrophilic Aromatic Substitution (EAS) Reactivity

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.comyoutube.com The rate and regioselectivity of this reaction are heavily influenced by the substituents already present on the ring.

The 3,4-Dibromo-5-fluorotoluene molecule has two available positions for electrophilic attack: C2 and C6. The directing effects of the existing substituents determine which of these sites is more likely to be attacked by an incoming electrophile.

Methyl Group (-CH₃): The methyl group at C1 is an activating group, meaning it increases the rate of reaction compared to benzene (B151609). It is an ortho, para-director, meaning it preferentially directs incoming electrophiles to the positions ortho (C2, C6) and para (C4) to itself.

Halogen Atoms (-Br, -F): Halogens are deactivating groups due to their strong inductive electron-withdrawing effect, which reduces the nucleophilicity of the aromatic ring. However, they are also ortho, para-directors because of their ability to donate a lone pair of electrons through resonance, stabilizing the cationic intermediate (the sigma complex). libretexts.org

In 3,4-Dibromo-5-fluorotoluene, the directing effects are as follows:

The -CH₃ group at C1 directs to C2 and C6.

The -Br group at C3 directs ortho to C2 and C4, and para to C6.

The -Br group at C4 directs ortho to C3 and C5.

The -F group at C5 directs ortho to C4 and C6.

Combining these influences, both the C2 and C6 positions are activated by multiple substituents. However, the C6 position is sterically less hindered than the C2 position, which is flanked by the methyl group at C1 and the bromine atom at C3. Furthermore, the C6 position benefits from the ortho-directing effect of the activating methyl group and the para-directing effect of the C3-bromine, as well as the ortho effect from the C5-fluorine. Therefore, electrophilic attack is most likely to occur at the C6 position .

| Substituent | Position | Electronic Effect | Directing Influence |

| Methyl (-CH₃) | C1 | Activating (Inductive & Resonance) | Ortho, Para |

| Bromo (-Br) | C3 | Deactivating (Inductive > Resonance) | Ortho, Para |

| Bromo (-Br) | C4 | Deactivating (Inductive > Resonance) | Ortho, Para |

| Fluoro (-F) | C5 | Deactivating (Inductive > Resonance) | Ortho, Para |

Nucleophilic Aromatic Substitution (NAS) Reactivity

Aromatic rings, typically nucleophilic, can undergo nucleophilic aromatic substitution (SNAr) if they are substituted with strong electron-withdrawing groups. wikipedia.orgchemistrysteps.com This reaction involves the attack of a nucleophile on the ring, displacing a leaving group.

For an SNAr reaction to occur, two main conditions must be met:

The presence of a good leaving group (typically a halide).

The presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. libretexts.org

In 3,4-Dibromo-5-fluorotoluene, all three halogen atoms are electron-withdrawing via induction, which makes the aromatic ring electron-deficient and thus more susceptible to nucleophilic attack. chemistrysteps.com The potential leaving groups are the fluoride (B91410) and bromide ions.

Reactivity of Halides as Leaving Groups: In SNAr reactions, the rate-determining step is the initial attack of the nucleophile on the aromatic ring. youtube.comyoutube.comyoutube.com A more electronegative halogen enhances the electrophilicity of the carbon atom to which it is attached, accelerating this key step. Consequently, the reactivity order for halogens in SNAr is often F > Cl > Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions. chemistrysteps.comyoutube.com

Given the substitution pattern, nucleophilic attack could potentially displace any of the three halogens. The electron-withdrawing effects of the other halogens would help stabilize the resulting Meisenheimer complex. For instance, if a nucleophile attacks the carbon at position 5, the negative charge in the intermediate can be stabilized by the inductive effects of the bromine atoms at positions 3 and 4. Due to the higher electronegativity of fluorine, the C-F bond is the most polarized, making C5 a likely site for initial nucleophilic attack.

Cross-Coupling Reactions and Palladium-Catalyzed Processes

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, with aryl halides being common substrates. The reactivity of the carbon-halogen bond in the key oxidative addition step generally follows the order C-I > C-Br > C-Cl >> C-F.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid. wikipedia.orglibretexts.org The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyonedalabs.com

For 3,4-Dibromo-5-fluorotoluene, the two C-Br bonds are significantly more reactive towards the palladium(0) catalyst than the C-F bond. This allows for selective coupling at the C3 and C4 positions. It is often possible to achieve selective mono-arylation or di-arylation by carefully controlling the reaction conditions, such as the stoichiometry of the boronic acid, the type of palladium catalyst and ligand, the base, and the temperature. nih.gov

Typical Suzuki-Miyaura Reaction Conditions:

| Component | Example | Role |

|---|---|---|

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Facilitates the reaction cycle |

| Base | Na₂CO₃, K₃PO₄, CsF | Activates the organoboron species |

| Solvent | Toluene (B28343), Dioxane, THF | Dissolves reactants |

| Organoboron Reagent | Arylboronic acid (Ar-B(OH)₂) | Source of the new carbon group |

By using one equivalent of boronic acid, it may be possible to selectively substitute one of the bromine atoms. The relative reactivity of the C3-Br versus the C4-Br would depend on the specific electronic and steric environment, though often in polyhalogenated systems, selective reactions can be challenging.

The Heck reaction (or Mizoroki-Heck reaction) involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The mechanism involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by alkene insertion and β-hydride elimination. wikipedia.org

Similar to the Suzuki-Miyaura coupling, the C-Br bonds of 3,4-Dibromo-5-fluorotoluene would be the reactive sites in a Heck reaction, while the C-F bond would remain intact. This allows for the selective introduction of vinyl groups at the C3 and/or C4 positions. The choice of catalyst, base, and reaction conditions can influence the efficiency and selectivity of the coupling, allowing for either mono- or di-vinylation. mdpi.com

Typical Heck Reaction Conditions:

| Component | Example | Role |

|---|---|---|

| Catalyst | Pd(OAc)₂, PdCl₂ | Active catalyst precursor |

| Ligand | PPh₃, PCy₃ | Stabilizes the palladium complex |

| Base | Et₃N, K₂CO₃ | Neutralizes the generated H-X |

| Solvent | DMF, Acetonitrile (B52724) | Dissolves reactants |

The ability to selectively functionalize the C-Br positions while leaving the C-F bond untouched makes 3,4-Dibromo-5-fluorotoluene a potentially useful building block in the synthesis of complex fluorinated aromatic compounds.

Other Significant Transformation Reactions (e.g., Oxidation, Reduction) of 3,4-Dibromo-5-fluorotoluene

Beyond the reactions involving nucleophilic or electrophilic substitution on the aromatic ring, the methyl group and the halogen substituents of 3,4-Dibromo-5-fluorotoluene can participate in other significant transformations, notably oxidation and reduction reactions. These reactions further underscore the compound's versatility as a synthetic intermediate.

Oxidation Reactions

The methyl group of 3,4-Dibromo-5-fluorotoluene is susceptible to oxidation, which can lead to the formation of either the corresponding benzoic acid or benzyl (B1604629) bromide, depending on the reaction conditions employed.

Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), are commonly used to convert alkyl-substituted aromatic compounds into their corresponding carboxylic acids libretexts.orggoogle.com. While specific studies on 3,4-Dibromo-5-fluorotoluene are not prevalent, the oxidation of related halotoluenes is a well-established transformation google.com. The reaction typically proceeds by heating the toluene derivative with aqueous KMnO₄. The electron-withdrawing nature of the bromine and fluorine substituents on the ring makes the methyl group more resistant to oxidation compared to toluene itself, potentially requiring forcing conditions (e.g., higher temperatures or longer reaction times) to achieve good conversion.

The general transformation is as follows:

Reaction Scheme: Oxidation of 3,4-Dibromo-5-fluorotoluene to 3,4-Dibromo-5-fluorobenzoic acid

| Reactant | Reagents | Product | Conditions |

| 3,4-Dibromo-5-fluorotoluene | Potassium Permanganate (KMnO₄), Water, Acid/Base | 3,4-Dibromo-5-fluorobenzoic acid | Heat |

This table represents a hypothetical reaction based on established chemical principles for similar compounds.

The benzylic protons of the methyl group can be substituted with a halogen via a free-radical chain mechanism byjus.com. This reaction provides a pathway to 3,4-Dibromo-5-fluorobenzyl bromide. Such transformations are typically initiated by UV light or a radical initiator, such as 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN) google.com. The presence of electron-withdrawing groups on the aromatic ring, like bromine and fluorine, can influence the reaction rate but does not prevent the benzylic halogenation google.com. This method is advantageous for creating a reactive benzylic halide functional group, which can be used in subsequent nucleophilic substitution reactions.

A patent describing the preparation of substituted benzyl bromides from toluenes bearing electron-attracting groups outlines a general method involving a brominating agent, an oxidizing agent, and a radical initiator google.com.

Reaction Scheme: Free-Radical Bromination of 3,4-Dibromo-5-fluorotoluene

| Reactant | Reagents | Product | Conditions |

| 3,4-Dibromo-5-fluorotoluene | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN) or UV light, Solvent (e.g., CCl₄) | 3,4-Dibromo-5-fluorobenzyl bromide | Heat or UV irradiation |

This table presents a representative reaction based on general methods for benzylic bromination of substituted toluenes. google.comyoutube.com

Reduction Reactions

Reduction reactions involving 3,4-Dibromo-5-fluorotoluene could potentially target either the aromatic ring or the carbon-bromine bonds.

The carbon-bromine bonds are generally more susceptible to reduction than the carbon-fluorine bond or the aromatic ring itself. Reductive dehalogenation, particularly the removal of bromine atoms, can be achieved under various conditions. Studies on related polychlorinated toluenes have shown that sequential reductive dechlorination can occur under methanogenic conditions, ultimately yielding toluene nih.govnih.gov. Similar processes could be envisioned for 3,4-Dibromo-5-fluorotoluene, where one or both bromine atoms are replaced by hydrogen.

Catalytic hydrogenation is another powerful reduction method. While typically used for the reduction of nitro groups or carbon-carbon multiple bonds, certain catalysts can effect dehalogenation tcichemicals.comlibretexts.orglibretexts.org. For instance, palladium on carbon (Pd/C) with a hydrogen source is often used for this purpose. The selectivity of dehalogenation (i.e., which bromine is removed first) would depend on steric and electronic factors.

Reaction Scheme: Potential Reductive Dehalogenation of 3,4-Dibromo-5-fluorotoluene

| Reactant | Reagents | Potential Products |

| 3,4-Dibromo-5-fluorotoluene | H₂, Catalyst (e.g., Pd/C), Base (e.g., NEt₃) | 3-Bromo-5-fluorotoluene or 4-Bromo-3-fluorotoluene |

| 3,4-Dibromo-5-fluorotoluene | H₂, Catalyst (e.g., Pd/C), Base (e.g., NEt₃) | 3-Fluorotoluene |

This table illustrates potential products of reductive dehalogenation based on the reactivity of similar halogenated aromatic compounds.

Advanced Research Applications of 3,4 Dibromo 5 Fluorotoluene

Role as a Key Building Block in Complex Organic Synthesis

Polyhalogenated aromatic compounds are fundamental building blocks in the field of organic synthesis, enabling the construction of complex molecular architectures. wuxiapptec.comacs.org 3,4-Dibromo-5-fluorotoluene, with its distinct arrangement of substituents, offers multiple reaction sites that can be selectively functionalized. This selectivity is crucial for the stepwise assembly of intricate organic molecules. wuxiapptec.com

The presence of two bromine atoms allows for sequential cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. These reactions are powerful tools for forming new carbon-carbon bonds. The differential reactivity of the two bromine atoms, influenced by the electronic effects of the adjacent fluorine and methyl groups, can potentially be exploited to achieve site-selective functionalization. For instance, one bromine atom might be more susceptible to oxidative addition in a catalytic cycle, allowing for a reaction at one position while leaving the other intact for a subsequent transformation. This stepwise approach is a cornerstone of modern synthetic strategy, enabling the efficient construction of polysubstituted aromatic compounds that are precursors to pharmaceuticals and other high-value chemicals. acs.org

Brominated organic compounds are widely utilized as intermediates in the synthesis of pharmaceuticals and other specialty chemicals. sci-hub.se The strategic introduction of bromo groups into heterocyclic frameworks, for example, is a key step in the exploration of new bioactive compounds. researchgate.net

Table 1: General Properties of Related Halogenated Toluenes

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

|---|---|---|---|

| 2-Bromo-5-fluorotoluene | C₇H₆BrF | 189.02 | Isomer with different substitution pattern |

| 5-Bromo-2-fluorotoluene | C₇H₆BrF | 189.02 | Used in the synthesis of crown bromofluorobenzene |

Application as a Monomer Precursor in Polymer Chemistry

The field of polymer chemistry often utilizes di-functional or poly-functional monomers to create polymers with specific properties. Dihalogenated aromatic compounds can serve as monomers in various polymerization reactions, particularly polycondensation reactions, to produce aromatic polymers. google.com These polymers are often sought after for their high thermal stability and mechanical strength.

Fluorinated polymers, in particular, constitute a unique class of materials known for their low surface energy, chemical inertness, and excellent insulating properties. researchgate.net The incorporation of fluorine into a polymer backbone can significantly enhance its performance characteristics. 3,4-Dibromo-5-fluorotoluene could potentially be used as a comonomer in the synthesis of partially fluorinated polymers. Through reactions like Suzuki or Yamamoto coupling, the bromine atoms can react to form polymer chains, incorporating the fluorinated toluene (B28343) unit into the backbone.

Such polymers could find applications as:

Conjugated Polymers: If polymerized with other suitable aromatic monomers, the resulting materials could exhibit interesting electronic properties for use in organic electronics.

Dielectric Layers: The presence of fluorine often leads to materials with low dielectric constants, making them suitable for use as insulating layers in microelectronics.

High-Performance Plastics: The inherent stability of the C-F bond can contribute to polymers with high thermal and chemical resistance. researchgate.net

Utilization in the Development of Molecular Probes

Molecular probes are essential tools in chemical biology and medical imaging for visualizing and detecting specific molecules or ions. The design of these probes often requires fine-tuning their electronic and photophysical properties. The substitution pattern of 3,4-Dibromo-5-fluorotoluene makes it a potential scaffold for such probes.

The introduction of fluorine can alter the electronic properties of a molecule, which can in turn influence its fluorescence or other spectroscopic signals. Furthermore, halogenated compounds are used in the synthesis of precursors for radiolabeling, for instance, in Positron Emission Tomography (PET). While not directly radioactive, the bromine atoms could be replaced with a positron-emitting isotope in the later stages of a synthesis.

For example, related compounds like [4-¹⁸F]-1-Bromo-4-fluorobenzene have been synthesized and used in palladium-promoted cross-coupling reactions to introduce a fluorophenyl group into complex molecules for PET imaging. researchgate.net This suggests a potential pathway for developing imaging agents based on the 3,4-Dibromo-5-fluorotoluene structure.

Design and Synthesis of Functional Materials

Functional materials are designed to possess specific properties that allow them to perform a particular function, for example, in electronics, optics, or as sensors. Polyhalogenated aromatic compounds are valuable precursors for such materials. acs.org

The reactivity of the C-Br bonds in 3,4-Dibromo-5-fluorotoluene allows for its incorporation into larger systems through cross-coupling reactions. This could be used to synthesize:

Organic Light-Emitting Diode (OLED) Materials: By building larger conjugated systems from this core, materials with specific emission properties could be developed.

Flame Retardants: Brominated aromatic compounds are known for their flame-retardant properties. While this specific compound's efficacy is not documented, it belongs to a class of chemicals often investigated for this purpose.

Liquid Crystals: The rigid aromatic core with its specific substitution pattern could be a component in the synthesis of liquid crystalline materials.

The combination of bromine and fluorine offers a unique electronic profile that can be used to fine-tune the properties of the final material. The palladium-catalyzed halogenation of benzothiadiazole derivatives, for example, allows for the rational tuning of their electronic properties for applications in material chemistry. acs.org

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| 3,4-Dibromo-5-fluorotoluene |

| 2-Bromo-5-fluorotoluene |

| 5-Bromo-2-fluorotoluene |

| 4-Amino-3,5-dibromo-toluene |

| [4-¹⁸F]-1-Bromo-4-fluorobenzene |

| p-Toluidine |

Analytical Methodologies for Purity Assessment and Process Monitoring

Chromatographic Techniques (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC)) for Purity and Impurity Profiling

Chromatographic methods are fundamental in the separation and quantification of 3,4-Dibromo-5-fluorotoluene from byproducts and starting materials.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for the analysis of volatile and thermally stable compounds like 3,4-Dibromo-5-fluorotoluene. In GC-MS, the compound is vaporized and separated from other components in a gaseous mobile phase as it passes through a capillary column containing a stationary phase. The separated components then enter a mass spectrometer, which provides detailed structural information, allowing for definitive identification and quantification. The mass spectrum of an organic molecule provides a fragmentation pattern that serves as a molecular fingerprint. For halogenated aromatic compounds, GC-MS is capable of separating closely related isomers and quantifying impurities even at low levels. nih.gov The selection of the GC column is critical; a non-polar or medium-polarity column is typically suitable for the separation of halogenated toluenes.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used to separate components in a mixture dissolved in a liquid mobile phase. unife.it For compounds like 3,4-Dibromo-5-fluorotoluene, reversed-phase HPLC is a common approach, where the stationary phase is non-polar and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. The separation of halogenated isomers, which often have very similar polarities, can be challenging. chromforum.org Specialized HPLC columns, such as those with a pentafluorophenyl (PFP) stationary phase, can offer unique selectivity for halogenated compounds through dipole-dipole, π-π, and ion-exchange interactions. chromforum.org The choice of mobile phase composition and gradient elution can be optimized to achieve baseline separation of the main compound from its impurities.

Below is an interactive data table summarizing typical chromatographic conditions for the analysis of halogenated aromatic compounds, applicable to 3,4-Dibromo-5-fluorotoluene.

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |

| Column | Capillary column (e.g., DB-5ms, HP-5ms) | Reversed-phase C18 or PFP column |

| Mobile Phase | Inert carrier gas (e.g., Helium, Nitrogen) | Acetonitrile/Water or Methanol/Water mixture |

| Detector | Mass Spectrometer (MS) | UV-Vis or Diode Array Detector (DAD) |

| Typical Use | Purity assessment, impurity identification | Quantification, purity monitoring, separation of isomers |

Spectroscopic Techniques in Analytical Quality Control

Spectroscopic methods are indispensable for the structural confirmation and quality control of 3,4-Dibromo-5-fluorotoluene.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of organic molecules. vscht.cz

¹H NMR: The proton NMR spectrum of 3,4-Dibromo-5-fluorotoluene would show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts, splitting patterns (due to spin-spin coupling between neighboring protons and with the fluorine atom), and integration of these signals provide a detailed map of the proton environment in the molecule. For a related compound, 3-bromo-5-fluorotoluene, the aromatic protons exhibit complex splitting patterns due to H-H and H-F couplings.

¹⁹F NMR: Fluorine NMR is particularly useful for fluorine-containing compounds. 3,4-Dibromo-5-fluorotoluene would exhibit a single resonance in the ¹⁹F NMR spectrum, and its chemical shift would be characteristic of the electronic environment of the fluorine atom on the aromatic ring.

¹³C NMR: The carbon NMR spectrum provides information about the different carbon atoms in the molecule. The chemical shifts of the aromatic carbons are influenced by the attached halogen atoms and the methyl group.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3,4-Dibromo-5-fluorotoluene would show characteristic absorption bands for C-H stretching and bending vibrations of the aromatic ring and the methyl group, as well as C-Br and C-F stretching vibrations. The specific frequencies of these vibrations can help confirm the identity and purity of the compound.

The following table presents expected spectroscopic data for 3,4-Dibromo-5-fluorotoluene based on typical values for similar structures.

| Technique | Expected Observations |

| ¹H NMR | Signals for aromatic protons (doublets or multiplets) and a singlet for the methyl group protons. Coupling with ¹⁹F will be observed for the aromatic proton ortho to the fluorine atom. |

| ¹³C NMR | Distinct signals for each of the seven carbon atoms, with chemical shifts influenced by the electronegative halogen substituents. |

| ¹⁹F NMR | A single resonance, likely a multiplet due to coupling with neighboring aromatic protons. |

| IR Spectroscopy | Characteristic absorption bands for aromatic C-H, alkyl C-H, C=C (aromatic), C-F, and C-Br bonds. |

Advanced Methods for Trace Impurity Analysis and Mitigation

The detection and control of trace impurities are critical, particularly in applications where high purity is required.

Advanced Analytical Techniques: For the detection of impurities at very low concentrations, more sensitive techniques may be employed. Two-dimensional gas chromatography (GCxGC) coupled with high-resolution time-of-flight mass spectrometry (HR-TOFMS) can provide enhanced separation and identification of trace organohalogen compounds. researchgate.net This method allows for the separation of complex mixtures and the accurate mass measurement of impurities, aiding in their identification. The use of selective ionization techniques, such as negative chemical ionization (NCI), can also improve the sensitivity for detecting halogenated compounds. researchgate.net

Impurity Mitigation Strategies: The formation of impurities in the synthesis of 3,4-Dibromo-5-fluorotoluene can be minimized through careful control of reaction conditions.

Reaction Control: Optimization of parameters such as temperature, reaction time, and the stoichiometry of reagents can reduce the formation of byproducts like isomers or over-halogenated products.

Purification Techniques: Following the synthesis, advanced purification methods are necessary to remove any remaining impurities. Recrystallization is a common method for purifying solid organic compounds. For liquid products, fractional distillation under reduced pressure can be effective in separating compounds with close boiling points. Preparative chromatography, both gas and liquid, can also be employed for high-purity isolations.

Adsorptive Processes: In some cases, impurities can be removed by passing the crude product through a column of adsorbent material, such as activated carbon or silica (B1680970) gel, which can selectively retain certain impurities. researchgate.net

The implementation of these advanced analytical and mitigation strategies is crucial for ensuring the high quality and purity of 3,4-Dibromo-5-fluorotoluene for its intended applications.

Future Research Directions and Outlook in Dibromofluorotoluene Chemistry

Development of Novel and Sustainable Synthetic Routes for 3,4-Dibromo-5-fluorotoluene

Current synthetic approaches to polyhalogenated aromatics often rely on classical methods that can be resource-intensive and generate significant waste. The future of synthesizing 3,4-Dibromo-5-fluorotoluene will likely pivot towards greener and more efficient methodologies.

Key Research Thrusts:

Catalytic Direct C-H Halogenation: A significant advancement would be the development of regioselective one-pot C-H bromination and fluorination methods starting from simpler toluene (B28343) precursors. This would involve the design of sophisticated catalysts, potentially based on palladium, copper, or iron, that can precisely direct the installation of halogen atoms at the 3, 4, and 5 positions.

Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety for handling hazardous reagents like elemental bromine, and the potential for streamlined multi-step syntheses. researchgate.net Future research could focus on developing a continuous process for the synthesis of 3,4-Dibromo-5-fluorotoluene, minimizing reaction times and improving yields.

Biocatalysis: The use of enzymes, such as halogenases, could provide a highly selective and environmentally benign route to specific halogenation patterns. researchgate.net Research into engineering halogenases to accept substituted toluene substrates could pave the way for the biocatalytic production of 3,4-Dibromo-5-fluorotoluene.

Table 1: Comparison of Potential Synthetic Strategies

| Method | Advantages | Challenges |

| Catalytic C-H Halogenation | High atom economy, reduced waste | Achieving high regioselectivity |

| Flow Chemistry | Enhanced safety and control, scalability | Initial setup costs, catalyst stability |

| Biocatalysis | High selectivity, mild conditions | Enzyme stability and substrate scope |

Exploration of Expanded Reactivity Profiles and Novel Transformations

The two bromine atoms and one fluorine atom on the toluene ring of 3,4-Dibromo-5-fluorotoluene offer a versatile platform for a variety of chemical transformations. Future research will undoubtedly focus on leveraging the differential reactivity of these halogens.

Prospective Areas of Investigation:

Site-Selective Cross-Coupling Reactions: A major focus will be the development of catalytic systems that can selectively activate one C-Br bond over the other, or a C-Br bond in the presence of the C-F bond. This would allow for the sequential introduction of different functional groups, leading to the synthesis of complex molecular architectures. Palladium-catalyzed reactions like the Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings will be instrumental.

Lithiation and Subsequent Functionalization: Halogen-lithium exchange is a powerful tool for C-C bond formation. Research into the selective lithiation of one of the bromine atoms, followed by quenching with various electrophiles, would greatly expand the synthetic utility of this compound.

C-H Functionalization: The methyl group and the remaining aromatic C-H bond represent further sites for functionalization. Future work could explore transition-metal catalyzed C-H activation to introduce new substituents, further increasing the molecular diversity accessible from this starting material.

Advanced Computational Modeling for Predictive Chemistry and Reaction Design

In the absence of extensive experimental data, computational chemistry can provide invaluable insights into the properties and reactivity of 3,4-Dibromo-5-fluorotoluene.

Future Computational Studies Could Include:

Density Functional Theory (DFT) Calculations: DFT can be employed to predict the geometric and electronic structure, vibrational frequencies, and NMR spectra of the molecule. Furthermore, it can be used to calculate bond dissociation energies for the C-Br and C-F bonds, providing a theoretical basis for predicting the regioselectivity of cross-coupling and lithiation reactions.

Reaction Pathway Modeling: Computational modeling can be used to elucidate the mechanisms of potential reactions, including the transition states and activation barriers for various synthetic transformations. This can guide the design of experiments and the selection of optimal reaction conditions.

Quantitative Structure-Property Relationship (QSPR) Studies: By computationally screening a virtual library of derivatives of 3,4-Dibromo-5-fluorotoluene, QSPR models can be developed to predict properties such as solubility, lipophilicity, and potential biological activity, aiding in the design of molecules with desired characteristics.

Emerging Applications in Materials Science and Chemical Biology

While specific applications for 3,4-Dibromo-5-fluorotoluene have yet to be reported, its structural motifs suggest potential utility in several advanced fields.

Potential Application Areas:

Materials Science: The presence of multiple halogen atoms can influence the packing of molecules in the solid state, making derivatives of 3,4-Dibromo-5-fluorotoluene interesting candidates for liquid crystals and organic semiconductors. The fluorine atom, in particular, can impart desirable properties such as thermal stability and specific electronic characteristics. researchgate.netdur.ac.uk

Chemical Biology: Fluorinated and brominated aromatic compounds can serve as valuable tools in chemical biology. researchgate.net Derivatives of 3,4-Dibromo-5-fluorotoluene could be explored as ¹⁹F NMR probes for studying biological systems, or as building blocks for the synthesis of enzyme inhibitors or other bioactive molecules. The bromine atoms also provide handles for the attachment of fluorescent tags or other reporter groups.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,4-Dibromo-5-fluorotoluene, and how do reaction conditions influence yield?

- Methodological Approach :

- Electrophilic Substitution : Bromination of 5-fluorotoluene using Br₂ in the presence of FeBr₃ or AlBr₃ as a catalyst. Adjust stoichiometry to favor di-substitution at positions 3 and 4 .

- Halogen Exchange : Fluorination via nucleophilic aromatic substitution (e.g., using KF in polar aprotic solvents like DMF) on pre-brominated toluene derivatives.

- Key Variables : Temperature (reflux vs. room temperature), solvent polarity, and catalyst loading significantly impact regioselectivity and yield. For example, FeBr₃ at 80°C improves bromination efficiency .

- Validation : Monitor intermediates via GC-MS or HPLC, and confirm final product purity by melting point analysis and ¹⁹F/¹H NMR .

Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in 3,4-Dibromo-5-fluorotoluene derivatives?

- Methodological Answer :

- ¹H NMR : Coupling patterns distinguish adjacent substituents. For example, vicinal Br and F atoms induce splitting in aromatic proton signals.

- ¹⁹F NMR : Quantifies electronic effects of bromine on fluorine chemical shifts (δ ~ -110 ppm for meta-F) .

- IR Spectroscopy : C-Br stretches appear at 550–650 cm⁻¹, while C-F stretches are observed at 1100–1250 cm⁻¹. Absence of these peaks indicates incomplete halogenation .

- Contradiction Management : Cross-validate with X-ray crystallography for absolute configuration confirmation if NMR data conflict with computational models .

Q. What solvent systems are effective for purifying 3,4-Dibromo-5-fluorotoluene, and how do solubility properties vary?

- Methodological Guidelines :

- Recrystallization : Use hexane/ethyl acetate (3:1) due to the compound’s low polarity (logP ~3.2 estimated via ChemAxon).

- Chromatography : Silica gel with non-polar eluents (e.g., DCM/hexane) minimizes halogen-silica interactions.

- Solubility Data : Insoluble in water (<0.01 mg/mL), moderately soluble in THF and DCM .

Advanced Research Questions

Q. How do electronic effects of bromine and fluorine substituents influence the reactivity of 3,4-Dibromo-5-fluorotoluene in cross-coupling reactions?

- Mechanistic Analysis :

- Suzuki-Miyaura Coupling : Bromine at position 3 acts as a better leaving group than fluorine due to lower electronegativity. Use Pd(PPh₃)₄ with aryl boronic acids at 80–100°C in toluene/EtOH .

- Competing Pathways : Fluorine’s electron-withdrawing effect deactivates the ring, slowing coupling at position 5. DFT calculations (B3LYP/6-31G*) predict activation barriers for comparative analysis .

- Data Interpretation : Track reaction progress via TLC and quantify regioselectivity using integration ratios in ¹H NMR.

Q. What computational methods (DFT, MD) are suitable for modeling the thermodynamic stability and intermolecular interactions of 3,4-Dibromo-5-fluorotoluene?

- Methodological Framework :

- Geometry Optimization : Use Gaussian09 with B3LYP/6-311++G(d,p) to calculate bond lengths and angles. Compare with crystallographic data from analogs like 3,5-Dibromo-2,6-difluorotoluene .

- Molecular Dynamics (MD) : Simulate solvent interactions in GROMACS with OPLS-AA force fields to predict aggregation behavior in non-polar solvents.

- Output Validation : Overlap simulated IR spectra with experimental data to refine force field parameters .

Q. How can conflicting literature data on reaction yields or spectroscopic assignments for halogenated toluenes be systematically addressed?

- Contradiction Resolution Strategy :

- Meta-Analysis : Use systematic review frameworks (e.g., PRISMA) to categorize studies by reaction conditions, instrumentation, and purity thresholds .

- Reproducibility Testing : Replicate high-impact syntheses under controlled conditions (e.g., inert atmosphere, standardized catalysts).

- Error Source Identification : Common issues include incomplete halogenation (evidenced by residual starting material in GC-MS) or solvent impurities affecting NMR shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.